Chiral Purity and Enantiomeric Excess: (S) vs. (R) Enantiomer for Asymmetric Synthesis
The procurement of the (S)-enantiomer over its (R)-counterpart (CAS 1212176-33-4) is dictated by the specific stereochemical outcome required in downstream peptidomimetics. While both are available, the (S)-isomer is essential for mimicking natural L-amino acid geometry. The optical rotation for the (S)-enantiomer is consistently reported between [α]22/D -18.5° and -22° (c=1, CHCl3) across major suppliers, providing a quantifiable identity check . Using the incorrect enantiomer would lead to an opposite absolute configuration in the final product, which can abolish target binding, as seen in the development of CDK9 kinase inhibitors where the (R)-isomer was specifically required for its target [1].
| Evidence Dimension | Optical Rotation ([α]D) as a measure of enantiomeric purity and identity |
|---|---|
| Target Compound Data | [α]22/D -18.5° to -22.0° (c=1, CHCl3) |
| Comparator Or Baseline | (R)-1-Boc-4-oxopiperidine-2-carboxylic acid (CAS 1212176-33-4): Expected [α]D of approximately +18.5° to +22.0° (c=1, CHCl3). Available purity from vendors is typically 95-96% . |
| Quantified Difference | A difference of approximately +37° to +44° in specific rotation, representing the two distinct enantiomers. |
| Conditions | Measured in chloroform at 22°C |
Why This Matters
For a procurement scientist, specifying the correct enantiomer by CAS number and validating it through optical rotation ensures the synthetic route produces the biologically active isomer, preventing costly synthesis of an inactive or toxic wrong enantiomer.
- [1] ChemDad. (2R)-1-Boc-4-oxopipecolic acid: A reagent for EP4 modulators and CDK9 kinase inhibitors. Product Use Statement. View Source
